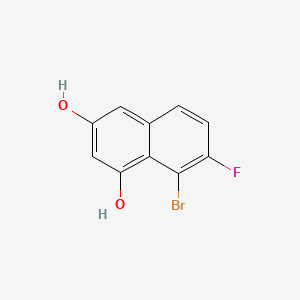
8-Bromo-7-fluoronaphthalene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-fluoronaphthalene-1,3-diol: is a chemical compound with the molecular formula C10H6BrFO2 and a molecular weight of 257.06 g/mol . It is a derivative of naphthalene, substituted with bromine and fluorine atoms at the 8th and 7th positions, respectively, and hydroxyl groups at the 1st and 3rd positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoronaphthalene-1,3-diol typically involves the bromination and fluorination of naphthalene derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-fluoronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-fluoronaphthalene-1,3-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-fluoronaphthalene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on various pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 8-Bromo-7-fluoronaphthalene-1,3-diol include:
7-Fluoronaphthalene-1,3-diol: Lacks the bromine atom at the 8th position.
1-Bromo-8-fluoronaphthalene: Lacks the hydroxyl groups at the 1st and 3rd positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H6BrFO2 |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
8-bromo-7-fluoronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H6BrFO2/c11-10-7(12)2-1-5-3-6(13)4-8(14)9(5)10/h1-4,13-14H |
InChI-Schlüssel |
LYBYDINMMUFPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


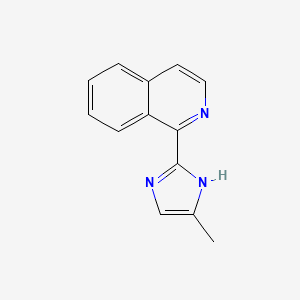
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
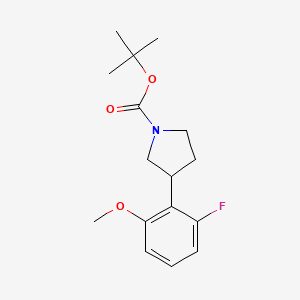
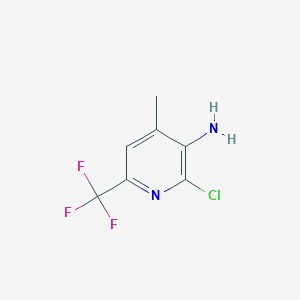
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
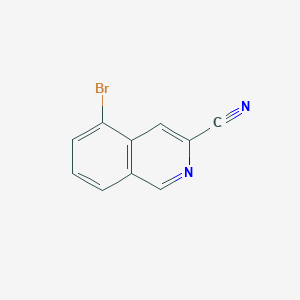
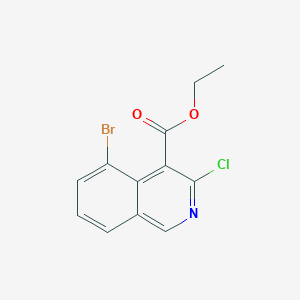

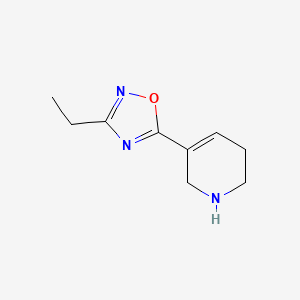
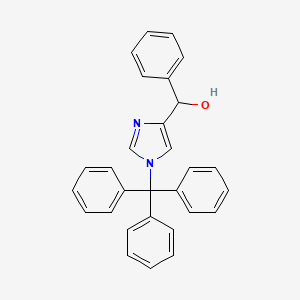
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
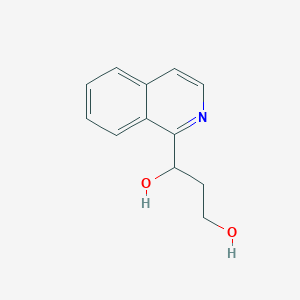
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
